molecular formula C7H3BrClIO2 B8140717 2-Bromo-3-chloro-5-iodobenzoic acid

2-Bromo-3-chloro-5-iodobenzoic acid

Cat. No.: B8140717
M. Wt: 361.36 g/mol
InChI Key: IYCUJSKZZXNYCD-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₇H₃BrClIO₂. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, making it a highly substituted aromatic compound. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For example, starting with a benzoic acid derivative, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-3-chloro-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodobenzoic acid involves its ability to undergo various chemical reactions due to the presence of multiple halogen atoms. These halogen atoms can participate in substitution and coupling reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-5-iodobenzoic acid is unique due to the specific positions of the halogen atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research applications .

Properties

IUPAC Name

2-bromo-3-chloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCUJSKZZXNYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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